

In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethyl)quinoline

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Compound of Interest

Compound Name: 2-(2-Hydroxyethyl)quinoline

Cat. No.: B089422

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Hydroxyethyl)quinoline**. The information herein is intended to support research, discovery, and development activities by providing key data, detailed experimental methodologies, and a clear workflow for property determination.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **2-(2-Hydroxyethyl)quinoline**. It is crucial to note that while some data has been experimentally determined, other values are based on computational predictions or estimations from structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₁₁ H ₁₁ NO	Experimental	[PubChemLite]
Molecular Weight	173.22 g/mol	Calculated	[Oakwood Chemical]
Melting Point	103-104 °C	Experimental	[Oakwood Chemical]
Boiling Point	140-160 °C at 0.50 mmHg	Experimental	[Oakwood Chemical]
Solubility			
Water	Predicted to have low to moderate solubility.	Predicted	General chemical principles
Organic Solvents	Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO.	Predicted	General chemical principles
pKa (acid dissociation constant)	Estimated to be around 4.5 - 5.5 for the protonated quinoline nitrogen.	Estimated	Based on Quinoline (pKa ≈ 4.9) [PubChem]
logP (octanol-water partition coefficient)	1.8	Predicted	[PubChemLite]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of **2-(2-Hydroxyethyl)quinoline** are provided below. These protocols are tailored for quinoline derivatives and emphasize accuracy and reproducibility.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **2-(2-Hydroxyethyl)quinoline** transitions to a liquid.

Materials:

- **2-(2-Hydroxyethyl)quinoline**, finely powdered
- Capillary tubes (one end sealed)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of **2-(2-Hydroxyethyl)quinoline** is finely ground using a mortar and pestle to ensure a uniform particle size.
- **Capillary Tube Loading:** The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of the melting point apparatus.
- **Heating and Observation:**
 - For a preliminary determination, the sample is heated at a rapid rate (e.g., 10-20 °C/minute) to get an approximate melting range.
 - For an accurate determination, a fresh sample is heated to a temperature approximately 20 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/minute.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid **2-(2-Hydroxyethyl)quinoline** equals the external pressure.

Materials:

- **2-(2-Hydroxyethyl)quinoline**
- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or heating block)
- Rubber band or wire for attachment

Procedure:

- **Sample Preparation:** Approximately 0.5 mL of **2-(2-Hydroxyethyl)quinoline** is placed in the small test tube.
- **Apparatus Assembly:** A capillary tube, with its sealed end up, is placed inside the test tube containing the sample. The test tube is then securely attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- **Heating:** The assembly is immersed in a heating bath. The liquid is heated gradually.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.
- **Data Recording:** The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **2-(2-Hydroxyethyl)quinoline** in a specific solvent (e.g., water, ethanol).

Materials:

- **2-(2-Hydroxyethyl)quinoline**
- Selected solvent(s)
- Vials with screw caps
- Thermostatic shaker
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC system

Procedure:

- **Sample Preparation:** An excess amount of solid **2-(2-Hydroxyethyl)quinoline** is added to a known volume of the solvent in a vial. The exact mass of the compound added is recorded.
- **Equilibration:** The vials are sealed and placed in a thermostatic shaker set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged at a high speed to pellet the undissolved solid.
- **Sample Analysis:** A clear aliquot of the supernatant is carefully withdrawn and diluted with the solvent as necessary to fall within the linear range of the analytical method.
- **Quantification:** The concentration of the dissolved **2-(2-Hydroxyethyl)quinoline** is determined using a pre-calibrated UV-Vis spectrophotometer or HPLC.
- **Calculation:** The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated form of **2-(2-Hydroxyethyl)quinoline**.

Materials:

- **2-(2-Hydroxyethyl)quinoline**
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- High-purity water
- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar

Procedure:

- **Sample Preparation:** A known amount of **2-(2-Hydroxyethyl)quinoline** is dissolved in a known volume of water, potentially with a small amount of a co-solvent like ethanol to ensure complete dissolution.
- **Titration Setup:** The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with the standardized strong acid (HCl) to protonate the quinoline nitrogen fully. Then, the resulting acidic solution is back-titrated with the standardized strong base (NaOH), added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is

the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of **2-(2-Hydroxyethyl)quinoline**.

Materials:

- **2-(2-Hydroxyethyl)quinoline**
- n-Octanol (reagent grade)
- High-purity water
- Separatory funnel or centrifuge tubes
- Mechanical shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC system

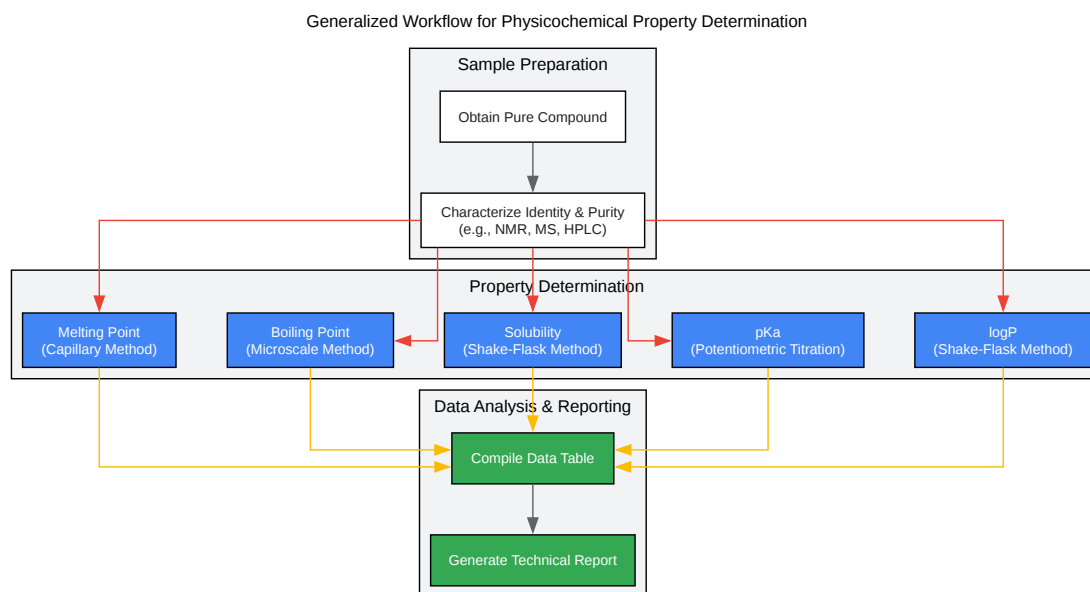
Procedure:

- **Solvent Saturation:** n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- **Sample Preparation:** A known amount of **2-(2-Hydroxyethyl)quinoline** is dissolved in the water-saturated octanol or octanol-saturated water.
- **Partitioning:** A known volume of the prepared solution is placed in a separatory funnel or centrifuge tube with a known volume of the other phase. The mixture is shaken gently for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation can be used to aid separation.

- Quantification: The concentration of **2-(2-Hydroxyethyl)quinoline** in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a chemical compound like **2-(2-Hydroxyethyl)quinoline**.



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Caption: A generalized workflow for the experimental determination of compound physicochemical properties.

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